3-[(2-Methoxyphenyl)methyl]azetidine
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Overview
Description
3-[(2-Methoxyphenyl)methyl]azetidine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine typically involves the reaction of 2-methoxybenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[(2-Methoxyphenyl)methyl]azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)methyl]azetidine involves its interaction with various molecular targets and pathways. The azetidine ring can undergo ring-opening reactions, which are crucial for its polymerization and subsequent applications. The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules, leading to the formation of polyamines and other products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(2-Methoxyphenyl)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)6-9-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDTIJBIZOHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588383 |
Source
|
Record name | 3-[(2-Methoxyphenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887594-78-7 |
Source
|
Record name | 3-[(2-Methoxyphenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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